molecular formula C10H4Br2Cl2N2 B8243522 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine

5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine

Cat. No. B8243522
M. Wt: 382.86 g/mol
InChI Key: XOVNLSUYCAEACP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine is a useful research compound. Its molecular formula is C10H4Br2Cl2N2 and its molecular weight is 382.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine has been synthesized on a multigram scale from inexpensive materials, demonstrating its potential as a scalable and efficient intermediate for creating complex ligands and functional materials. This compound has shown great versatility in the synthesis of materials used in biodiagnostics, photovoltaics, and organic light-emitting diodes, as well as complex molecular structures like catenanes and knots. Its efficient synthesis and stepwise functionalization through Stille couplings are well-documented (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

Preparation for Metal-Complexing Molecular Rods

Efficient syntheses of brominated bipyridines, including 5,5'-dibromo-2,2'-bipyridine, have been developed, primarily for preparing metal-complexing molecular rods. These syntheses involve Stille coupling and reductive symmetric coupling, yielding products suitable for various applications in coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Application in Electrically Conductive Polymers

The reaction of 5,5'-dibromo-2,2'-bipyridine with a nickel complex produces poly(2,2'-bipyridine-5,5'-diyl), a polymer with significant physical and electrically conducting properties. This polymer can form complexes with iron and ruthenium ions, showing its potential in advanced material science (Yamamoto, Zhou, Kanbara, & Maruyama, 1990).

Insights in Chromatography and Molecular Interactions

The compound has been used in high-performance liquid chromatography (HPLC) for understanding the impact of molecular shape and electronic properties on enantioseparation. Its use in HPLC also aids in identifying molecular interactions involved in the chiral discrimination process, such as halogen bonding interactions (Peluso, Mamane, Aubert, & Cossu, 2014).

Use in Liquid Crystals

5,5'-Dibromo-2,2'-bipyridine has been functionalized to create new families of mesomorphic compounds. These compounds exhibit smectic B, smectic A, and nematic phases, demonstrating its applicability in the field of liquid crystals and advanced materials (El-Ghayoury, Douce, Ziessel, & Skoulios, 2000).

properties

IUPAC Name

5-bromo-4-(5-bromo-2-chloropyridin-4-yl)-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2Cl2N2/c11-7-3-15-9(13)1-5(7)6-2-10(14)16-4-8(6)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVNLSUYCAEACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C2=CC(=NC=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dibromo-2,2'-dichloro-4,4'-bipyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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